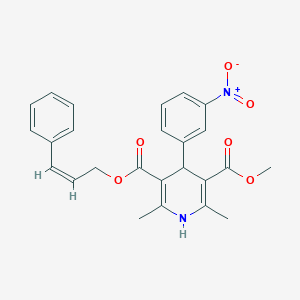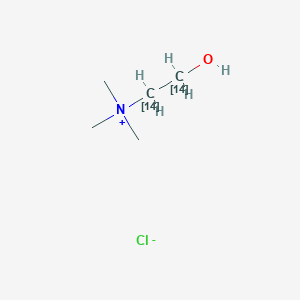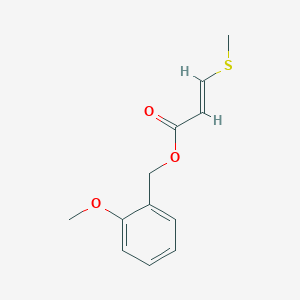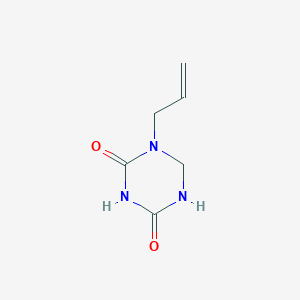
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine, commonly known as 4-CPA, is a synthetic compound that belongs to the class of amphetamines. It is a psychoactive substance that affects the central nervous system and has stimulant properties. The chemical structure of 4-CPA is similar to other amphetamines, such as methamphetamine and MDMA. However, 4-CPA has a unique chemical structure that makes it an interesting compound for scientific research.
作用機序
The exact mechanism of action of 4-CPA is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, attention, and motivation.
生化学的および生理学的効果
The use of 4-CPA has been shown to have several biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Additionally, 4-CPA has been shown to increase alertness, focus, and mood.
実験室実験の利点と制限
One advantage of using 4-CPA in lab experiments is its unique chemical structure, which allows researchers to investigate its effects on the central nervous system. Additionally, 4-CPA has been shown to have a relatively low toxicity profile, making it a safer alternative to other amphetamines. However, one limitation of using 4-CPA in lab experiments is its potential for abuse and addiction. Therefore, researchers must take precautions to ensure the safe handling and storage of this compound.
将来の方向性
There are several future directions for research on 4-CPA. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-CPA has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases, such as multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of 4-CPA and its potential therapeutic uses.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine, or 4-CPA, is a synthetic compound that has been the subject of several scientific studies. Its unique chemical structure and potential therapeutic properties make it an interesting compound for research. However, caution must be taken when handling and storing this compound due to its potential for abuse and addiction. Future research on 4-CPA could lead to the development of new treatments for a variety of neurological and inflammatory diseases.
合成法
The synthesis of 4-CPA involves several steps, including the reaction of benzaldehyde with nitroethane to form nitrostyrene, reduction of nitrostyrene to form amphetamine, and finally, the introduction of a chlorine atom to the phenyl ring to form 4-CPA. The synthesis of 4-CPA requires specialized equipment and knowledge of organic chemistry.
科学的研究の応用
4-CPA has been the subject of several scientific studies due to its potential therapeutic properties. It has been investigated for its use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, 4-CPA has been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
特性
CAS番号 |
100427-87-0 |
|---|---|
製品名 |
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine |
分子式 |
C17H20ClN |
分子量 |
273.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C17H20ClN/c1-19(2)17(15-6-4-3-5-7-15)13-10-14-8-11-16(18)12-9-14/h3-9,11-12,17H,10,13H2,1-2H3 |
InChIキー |
PQPNFWBVAGASKB-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
正規SMILES |
CN(C)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
同義語 |
YS-22 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




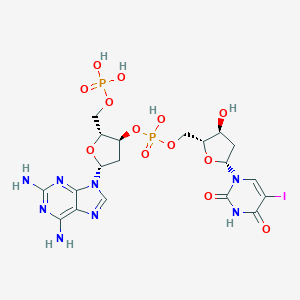
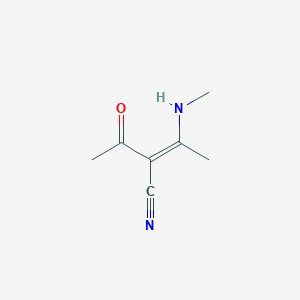

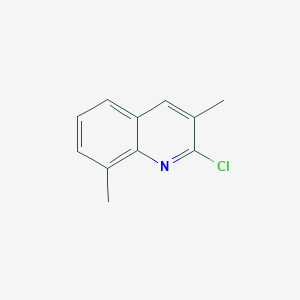
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
